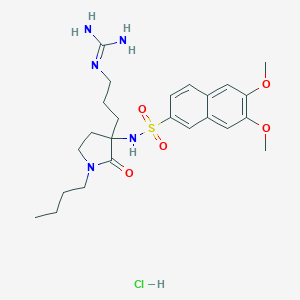
1-Butyl-3-(6,7-dimethoxy-2-naphthylsulfonyl)amino-3-(3-guanidinopropyl)-2-pyrrolidinone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-3-(6,7-dimethoxy-2-naphthylsulfonyl)amino-3-(3-guanidinopropyl)-2-pyrrolidinone hydrochloride (also known as BAY 41-2272) is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of drugs known as soluble guanylate cyclase (sGC) activators, which have been shown to have a wide range of physiological effects.
作用機序
BAY 41-2272 works by binding to the heme group of sGC, which activates the enzyme and increases the production of cyclic guanosine monophosphate (cGMP). This molecule then activates downstream signaling pathways that lead to relaxation of smooth muscle cells and vasodilation. Additionally, cGMP has been shown to have anti-inflammatory effects, which may contribute to the therapeutic effects of BAY 41-2272.
生化学的および生理学的効果
BAY 41-2272 has been shown to have a wide range of biochemical and physiological effects. In addition to its vasodilatory and anti-inflammatory effects, BAY 41-2272 has been shown to improve endothelial function, reduce platelet aggregation, and inhibit smooth muscle cell proliferation. These effects make BAY 41-2272 a promising candidate for the treatment of cardiovascular diseases.
実験室実験の利点と制限
One of the major advantages of using BAY 41-2272 in lab experiments is its specificity for sGC, which allows researchers to study the effects of sGC activation without the confounding effects of other signaling pathways. Additionally, BAY 41-2272 has been shown to be stable in various experimental conditions, making it a reliable tool for studying sGC activation. However, one limitation of using BAY 41-2272 is its relatively low potency compared to other sGC activators, which may require higher concentrations of the compound to achieve the desired effects.
将来の方向性
Future research on BAY 41-2272 and other sGC activators should focus on their potential therapeutic applications in various disease states. In addition to cardiovascular and inflammatory diseases, sGC activators may have potential in the treatment of pulmonary hypertension, erectile dysfunction, and neurodegenerative diseases. Additionally, further studies on the mechanism of action of sGC activators may lead to the development of more potent and specific compounds with fewer side effects.
合成法
The synthesis of BAY 41-2272 involves several steps, starting with the reaction of 6,7-dimethoxy-2-naphthalenesulfonyl chloride with 1-butyl-3-aminopyrrolidine. The resulting intermediate is then treated with guanidine, followed by reaction with propyl bromide to form the final product. The yield of this synthesis method is reported to be around 50%, and the purity of the compound can be improved through various purification techniques.
科学的研究の応用
BAY 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. Studies have shown that sGC activators like BAY 41-2272 can improve vascular function, reduce blood pressure, and prevent the development of atherosclerosis. Additionally, BAY 41-2272 has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
CAS番号 |
173440-64-7 |
|---|---|
製品名 |
1-Butyl-3-(6,7-dimethoxy-2-naphthylsulfonyl)amino-3-(3-guanidinopropyl)-2-pyrrolidinone hydrochloride |
分子式 |
C24H36ClN5O5S |
分子量 |
542.1 g/mol |
IUPAC名 |
2-[3-[1-butyl-3-[(6,7-dimethoxynaphthalen-2-yl)sulfonylamino]-2-oxopyrrolidin-3-yl]propyl]guanidine;hydrochloride |
InChI |
InChI=1S/C24H35N5O5S.ClH/c1-4-5-12-29-13-10-24(22(29)30,9-6-11-27-23(25)26)28-35(31,32)19-8-7-17-15-20(33-2)21(34-3)16-18(17)14-19;/h7-8,14-16,28H,4-6,9-13H2,1-3H3,(H4,25,26,27);1H |
InChIキー |
BQEBDKGJYGKUMP-UHFFFAOYSA-N |
SMILES |
CCCCN1CCC(C1=O)(CCCN=C(N)N)NS(=O)(=O)C2=CC3=CC(=C(C=C3C=C2)OC)OC.Cl |
正規SMILES |
CCCCN1CCC(C1=O)(CCCN=C(N)N)NS(=O)(=O)C2=CC3=CC(=C(C=C3C=C2)OC)OC.Cl |
同義語 |
1-butyl-3-(6,7-dimethoxy-2-naphthylsulfonyl)amino-3-(3-guanidinopropyl)-2-pyrrolidinone hydrochloride SPI 501 SPI-501 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



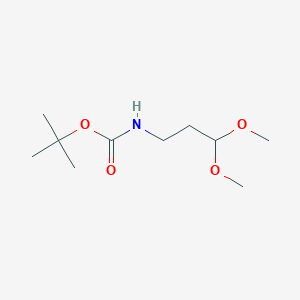

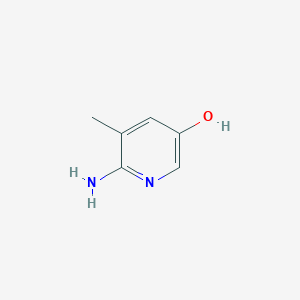
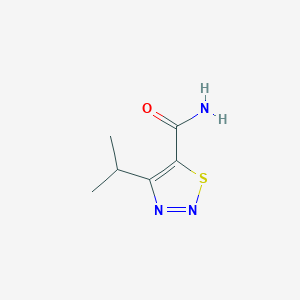
![3,3-dimethyl-2H-furo[2,3-c]pyridine](/img/structure/B69983.png)

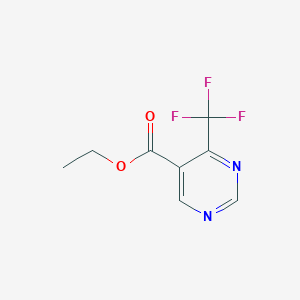
![4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol](/img/structure/B69991.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (1,2,3,4,5,6-14C6)cyclohexatrienecarboxylate](/img/structure/B69995.png)
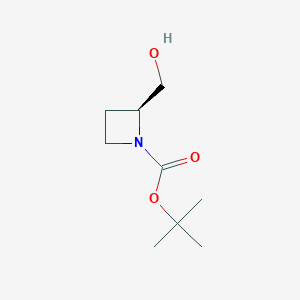
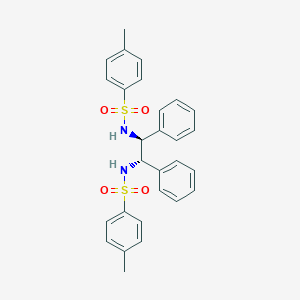
![Methanesulfinic acid, [[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)](/img/structure/B70002.png)

